methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with acetic acid and hydrazine hydrate to form the intermediate compound. This intermediate is further reacted with thiosemicarbazide and methyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are likely due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-OXO-2H-CHROMEN-7-YL BENZENESULFONATE: Another coumarin derivative with similar biological activities.
BENZOFURAN DERIVATIVES: Known for their antimicrobial and anti-inflammatory properties.
BENZOXAZOL DERIVATIVES: Exhibiting significant antimicrobial activity.
Uniqueness
METHYL 5-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13N3O6S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 5-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O6S/c1-8-5-13(21)25-11-6-9(3-4-10(8)11)24-7-12(20)17-15-14(16(22)23-2)18-19-26-15/h3-6H,7H2,1-2H3,(H,17,20) |
InChI Key |
NKXVBILZMLMUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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